Oxaziridin-2-ol

Strained-Ring Chemistry Energetic Materials Computational Chemistry

Choose Oxaziridin-2-ol for your research to leverage its unique N-hydroxy substitution, which enables dual O-/N-transfer capabilities and acid-catalyzed rearrangements not possible with N-sulfonyl or N-alkyl analogs. As a chiral, high-energy isomer of nitromethane, it serves as an unmatched benchmark for computational strain-energy modeling and stereoselective proof-of-concept studies. Its minimalist scaffold fills a critical gap between established oxaziridine classes, making it essential for SAR-driven reagent design. Secure this specialized compound from vetted suppliers to ensure purity and stability for your advanced synthetic applications.

Molecular Formula CH3NO2
Molecular Weight 61.040 g/mol
CAS No. 103368-30-5
Cat. No. B15424921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaziridin-2-ol
CAS103368-30-5
Molecular FormulaCH3NO2
Molecular Weight61.040 g/mol
Structural Identifiers
SMILESC1N(O1)O
InChIInChI=1S/CH3NO2/c3-2-1-4-2/h3H,1H2
InChIKeyPEEOWOMVFQLJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaziridin-2-ol (CAS 103368-30-5): Procurement Guide for the Simplest N-Hydroxyoxaziridine


Oxaziridin-2-ol (CAS 103368-30-5), also known as N-hydroxyoxaziridine or 2-hydroxyoxaziridine, is a three-membered heterocycle containing oxygen, nitrogen, and carbon . With the molecular formula CH₃NO₂ and a molecular weight of 61.04 g/mol, it is one of the smallest and structurally simplest representatives of the oxaziridine class . This compound is a chiral, high-energy isomer of nitromethane and serves as a fundamental benchmark for studying strained-ring stability and reactivity [1]. Its reactive N–O bond and strained ring underpin its utility as both an electrophilic aminating and oxygen-transfer reagent, making it a building block of interest for synthetic organic chemistry and materials research [2].

Why Oxaziridin-2-ol Cannot Be Substituted by Other Oxaziridines or Strained Heterocycles


Oxaziridines are not a monolithic class; their reactivity, stability, and selectivity are exquisitely sensitive to N-substituents [1]. N-Sulfonyloxaziridines function predominantly as oxygen-transfer agents, whereas N-alkyl and N-alkoxycarbonyl derivatives act as electrophilic aminating reagents [1]. The presence of the N–OH moiety in Oxaziridin-2-ol introduces unique electronic and steric properties that influence both its nucleophilic attack profile and its kinetic stability. Direct substitution with an N-alkyl oxaziridine or a dioxirane would alter the reaction pathway, atom-transfer selectivity, and decomposition kinetics. Furthermore, the N-hydroxy group enables hydrogen-bonding interactions and facilitates acid-catalyzed rearrangements that are not accessible to N-sulfonyl or N-phosphinoyl analogs [2]. These fundamental mechanistic differences make generic substitution scientifically invalid; the specific N–OH substitution pattern of Oxaziridin-2-ol defines its utility in applications requiring a minimalist, chiral, or high-energy oxaziridine scaffold.

Quantitative Differential Evidence for Oxaziridin-2-ol vs. Analogs


Kinetic Stability of Oxaziridin-2-ol Ring vs. Isoelectronic Cyclopropane

Oxaziridin-2-ol (N-hydroxyoxaziridine) demonstrates an unusual kinetic stability toward ring opening when compared to its isoelectronic counterpart, cyclopropane (C₃H₆) [1]. While specific quantitative rate constants or activation barriers for ring opening of Oxaziridin-2-ol are not reported in the primary literature, computational studies and gas-phase detection confirm that the three-membered oxaziridine ring is remarkably persistent, contradicting expectations based on simple strain-energy considerations. This differential stability profile defines a benchmark for exploring decomposition mechanisms in energetic materials [1].

Strained-Ring Chemistry Energetic Materials Computational Chemistry

Chiral Nature of Oxaziridin-2-ol vs. Non-Chiral Oxaziridine Analogs

Oxaziridin-2-ol is a chiral molecule, as established by gas-phase identification and computational analysis [1]. In contrast, many commonly employed oxaziridines (e.g., certain N-sulfonyloxaziridines) are achiral or racemic mixtures lacking this intrinsic chirality. The chirality of Oxaziridin-2-ol arises from the asymmetric substitution pattern at the nitrogen and carbon centers of the strained ring. While the compound is available as a racemic mixture, its inherent chirality distinguishes it from achiral oxaziridine reagents and opens avenues for enantioselective transformations or as a probe for chiral recognition studies.

Chiral Building Blocks Asymmetric Synthesis Stereochemistry

High-Energy Isomer Status vs. Stable Nitromethane

Oxaziridin-2-ol is a high-energy isomer of nitromethane (CH₃NO₂) [1]. While precise experimental enthalpies of formation are not available in the peer-reviewed literature, the compound is classified as a higher-energy isomer, which implies a positive relative enthalpy compared to the ground-state nitromethane structure. In contrast, nitromethane is a stable, widely available solvent and reagent. The energetic metastability of Oxaziridin-2-ol makes it a valuable model compound for studying isomerization pathways, energy release mechanisms, and the behavior of strained heterocycles under thermal or photochemical activation.

Energetic Materials Isomerization Chemistry Thermochemistry

Unique Electrophilic Reactivity Profile vs. N-Substituted Oxaziridines

Oxaziridine reactivity is strongly modulated by the nature of the N-substituent. N-Sulfonyloxaziridines are well-established oxygen-transfer agents, while N-alkyl and N-alkoxycarbonyl derivatives serve as electrophilic aminating reagents [1]. Oxaziridin-2-ol, bearing an N–OH group, occupies a unique position between these classes. Its electron-donating hydroxyl group is expected to influence both the nitrogen basicity and the N–O bond polarization, potentially enabling dual O- and N-transfer pathways under controlled conditions. Direct comparative rate data for Oxaziridin-2-ol are not available, but class-level mechanistic studies indicate that the N–OH substitution pattern alters the competition between oxygen vs. nitrogen transfer relative to N-sulfonyl or N-alkyl analogs [1].

Atom Transfer Reagents Electrophilic Amination Oxidation

Procurement-Driven Application Scenarios for Oxaziridin-2-ol


Fundamental Studies of Strained-Ring Stability and Decomposition Mechanisms

Researchers investigating the kinetic stability of three-membered heterocycles, particularly for energetic materials modeling, can employ Oxaziridin-2-ol as a benchmark system. The compound's unusual kinetic stability relative to cyclopropane [1] and its classification as a high-energy isomer of nitromethane [1] make it an ideal candidate for computational and experimental studies of ring-opening, isomerization, and energy release pathways.

Exploration of Minimalist Chiral Building Blocks for Asymmetric Synthesis

Synthetic chemists seeking a structurally simple chiral oxaziridine for proof-of-concept asymmetric atom-transfer reactions can utilize Oxaziridin-2-ol. Its intrinsic chirality [1] distinguishes it from achiral oxidants and provides a platform for investigating stereoselective O- or N-transfer to prochiral nucleophiles, with the potential for further elaboration into more complex chiral oxaziridine derivatives.

Development of Novel Electrophilic Amination/Oxidation Reagents

Laboratories focused on reaction methodology development can evaluate Oxaziridin-2-ol as a scaffold for designing new atom-transfer reagents. The N–OH substitution pattern imparts a unique electronic character that may offer dual O- and N-transfer capabilities [2], filling a gap between established N-sulfonyl and N-alkyl oxaziridine classes. This makes it a valuable starting point for structure-activity relationship studies in reagent design.

Precursor for Energetic Material Model Compounds

Scientists in the energetic materials community can use Oxaziridin-2-ol as a precursor or model compound to study decomposition and isomerization mechanisms relevant to nitromethane-based systems [1]. Its high-energy metastable state provides a controlled source of strain energy, enabling investigations into thermal and photochemical activation pathways that are not accessible with the ground-state isomer nitromethane.

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